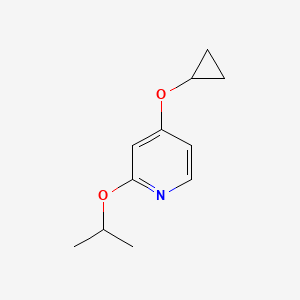
4-Cyclopropoxy-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, featuring both cyclopropoxy and propan-2-yloxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-(propan-2-yloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-(propan-2-yloxy)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the cyclopropoxy or propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide as a base for nucleophilic substitution.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-cyclopropoxy-2-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether: Similar in structure but with a phenoxy group instead of a cyclopropoxy group.
Pyriproxyfen: Another pyridine derivative with similar substituents but different biological activity.
Uniqueness
4-Cyclopropoxy-2-(propan-2-yloxy)pyridine is unique due to its specific combination of cyclopropoxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)13-11-7-10(5-6-12-11)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clave InChI |
POHACVAHEBQWED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















